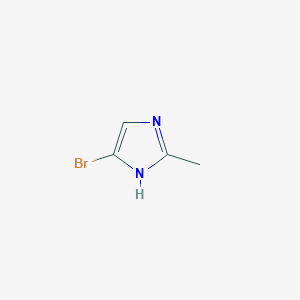

4-Bromo-2-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLZLUYWLINBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378322 | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16265-11-5 | |

| Record name | 5-Bromo-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16265-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Bromo-2-methyl-1H-imidazole (CAS: 16265-11-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-2-methyl-1H-imidazole, a key heterocyclic building block in medicinal chemistry and organic synthesis. It details the compound's properties, synthesis protocols, applications in drug discovery, and essential safety information.

Core Properties and Identifiers

This compound is a halogenated imidazole derivative. Its structure, featuring a bromine atom on the imidazole ring, makes it a versatile intermediate for introducing the 2-methylimidazole moiety into more complex molecules through various coupling and substitution reactions.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 16265-11-5[1] |

| Molecular Formula | C₄H₅BrN₂ |

| Molecular Weight | 161.00 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-2-methyl-1H-imidazole |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White solid[2] |

| Melting Point | 164-165 °C[2] |

| Purity | >96% (by NMR)[2] |

| Storage Temperature | +20°C[2] |

Table 3: Spectral Data

| Analysis Type | Data |

|---|---|

| ¹H NMR | Conforms to structure. Spectral data available from suppliers and databases. |

| ¹³C NMR | Spectral data for related bromo-imidazole structures is available and can be used for comparison.[3][4] |

| LC-MS | Data available for related reaction products, confirming structural integrity post-synthesis.[5] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the direct bromination of 2-methyl-1H-imidazole. The bromine atom is introduced onto the imidazole ring via an electrophilic substitution reaction.

Caption: General workflow for the synthesis and application of this compound.

Detailed Experimental Protocol: Bromination of 2-Methyl-1H-imidazole

This protocol is a representative method for the synthesis of this compound.

-

Materials:

-

2-Methyl-1H-imidazole

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF), deoxygenated

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Reaction flask, magnetic stirrer, and standard laboratory glassware

-

-

Procedure:

-

Dissolve 2-methyl-1H-imidazole (1.0 eq) in deoxygenated DMF in a suitable reaction flask.

-

Cool the solution in an ice bath.

-

Slowly add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous mixture multiple times with ethyl acetate.[5]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.[5]

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound.

-

Applications in Drug Discovery

This compound is a valuable building block for constructing a diverse range of bioactive molecules and Active Pharmaceutical Ingredients (APIs).[6] Its structural motif is found in compounds developed as inhibitors and modulators for various biological targets.

Key therapeutic areas where derivatives of this compound have been investigated include:

-

Oncology: As a precursor for inhibitors of Casein Kinase (CK1) δ/ε, Cyclin-Dependent Kinases (CDK8/19), and RIP1 Kinase.[6][7]

-

Immunology and Inflammation: Used in the synthesis of Cathepsin K inhibitors.[6][7]

-

Metabolic Diseases: As a building block for Xanthine Oxidase inhibitors.[6][7]

-

Neurology: In the development of PDE1 inhibitors and mGlu4 receptor positive allosteric modulators.[6]

Featured Signaling Pathway: Role of Casein Kinase 1 (CK1) in Wnt/β-Catenin Signaling

Derivatives of this compound are used to synthesize inhibitors of Casein Kinase 1 (CK1). CK1 is a critical component of the "destruction complex" that phosphorylates β-catenin, targeting it for degradation. Inhibiting CK1 prevents this phosphorylation, leading to β-catenin stabilization and activation of Wnt target genes, a pathway often dysregulated in cancer.

Caption: Inhibition of CK1 in the Wnt/β-catenin pathway by a drug derived from the title compound.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following information is based on data for the compound and closely related structures. A material-specific Safety Data Sheet (SDS) should always be consulted prior to use.

Table 4: Hazard and Precautionary Information

| Category | Information |

|---|---|

| GHS Pictogram | (Based on related compounds[8]) |

| Signal Word | Warning (Based on related compounds[8]) |

| Hazard Class | Irritant (Xi)[2] |

| Hazard Statements | H315: Causes skin irritation.[8]H319: Causes serious eye irritation.[8]H335: May cause respiratory irritation.[8] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]P280: Wear protective gloves/eye protection/face protection.[8]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible substances.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat. If dust is generated, a NIOSH-approved respirator may be necessary.[8]

Conclusion

This compound is a pivotal intermediate in modern medicinal chemistry. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an essential component in the synthesis of novel therapeutics targeting a wide range of diseases. Understanding its synthesis, applications, and safe handling procedures is crucial for researchers and developers aiming to leverage this compound in the creation of next-generation pharmaceuticals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 4-broMo-1-Methyl-1H-iMidazole-2-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Bromo-2-methyl-1H-imidazole (CAS No. 16265-11-5). Due to the limited publicly available quantitative solubility data for this specific compound, this guide also furnishes detailed experimental protocols for determining solubility, enabling researchers to generate precise data in their own laboratories. Furthermore, this document presents logical workflows and classification schemes based on solubility characteristics.

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and agrochemical research. Understanding its solubility profile is a critical first step in any research and development endeavor, as it influences bioavailability, formulation, and routes of administration. This guide aims to collate the known information and provide the necessary methodological framework for its empirical determination.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 16265-11-5 | [1] |

| Molecular Formula | C4H5BrN2 | [1] |

| Molecular Weight | 161.00 g/mol | [1] |

| Melting Point | 164-165 ºC | [1] |

| Physical Description | White solid | [1] |

Solubility Profile

Table 1: Qualitative Solubility of the Related Compound 4-Bromo-1H-imidazole

| Solvent | Solubility |

| Water | Slightly soluble[2][3] |

| Dimethylformamide (DMF) | Soluble[2][4] |

For another related compound, 5-Bromo-2-methyl-4-nitro-1H-imidazole, it is noted to have low water solubility.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, the following established experimental protocols can be employed.

Method 1: Qualitative Solubility Assessment

This method provides a rapid initial screening of the compound's solubility in various solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, ethanol, methanol, acetone, diethyl ether)

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent in small portions.

-

After each addition, shake the test tube vigorously using a vortex mixer for at least 60 seconds.

-

Visually inspect the solution to determine if the compound has dissolved completely. If the solution is clear, the compound is considered soluble. If solid particles remain, it is considered insoluble or partially soluble.

-

Record the observations for each solvent.

Method 2: Quantitative Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

-

Chosen solvent

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the solvent in a volumetric flask.

-

Place the flask in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the solution to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility by taking the dilution factor into account. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for solubility determination and the logic behind compound classification based on solubility.

Caption: General experimental workflow for determining the solubility of a compound.

References

The Rising Tide of Brominated Imidazoles: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered heterocyclic aromatic ring, is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of bromine atoms to this versatile structure can significantly enhance its therapeutic potential, leading to a class of molecules with promising anticancer, antimicrobial, and antifungal properties. This technical guide provides an in-depth exploration of the biological activities of brominated imidazoles, offering a comprehensive resource of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to support ongoing research and drug discovery efforts.

Anticancer Activity of Brominated Imidazoles

Brominated imidazole derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] Their anticancer activity is often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various brominated imidazole compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Quinoline-imidazole 12a | HepG2 | 2.42 ± 1.02 | NVP-BEZ235 | 0.54 ± 0.13 |

| A549 | 6.29 ± 0.99 | NVP-BEZ235 | 0.36 ± 0.06 | |

| PC-3 | 5.11 ± 1.00 | NVP-BEZ235 | 0.20 ± 0.01 | |

| WI-38 (normal) | 32.8 ± 1.23 | - | - | |

| Imidazole-chalcone 9j' | A549 | 7.05 | - | - |

| MCF-7 | 10.21 | - | - | |

| MCF-7/MX | 15.83 | - | - | |

| HEPG2 | 12.55 | - | - | |

| Imidazole-chalcone 9g | A549 | 8.12 | - | - |

| MCF-7 | 11.45 | - | - | |

| MCF-7/MX | 18.32 | - | - | |

| HEPG2 | 14.78 | - | - | |

| Kim-161 (5a) | T24 | 56.11 | - | - |

| Kim-111 (5b) | T24 | 67.29 | - | - |

Note: The presence of a bromine atom at the C-6 position of the quinoline ring in compounds like 12a has been shown to enhance in vitro anticancer activity.[4]

Signaling Pathways in Anticancer Activity

Brominated imidazoles have been shown to exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt/mTOR and the ERK1/2 pathways.[4][5]

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[6] Some brominated quinoline-imidazole derivatives have been evaluated for their inhibitory effects on PI3Kα and mTOR.[4]

ERK1/2 Pathway: The ERK1/2 pathway, a key component of the MAPK signaling cascade, is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and preventing apoptosis.[7] Imidazole derivatives have been shown to suppress this pathway.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]

Materials:

-

Brominated imidazole compound

-

Cancer cell lines (e.g., A549, PC-3, HepG2, MCF-7)

-

96-well plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the brominated imidazole compound in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

-

Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial and Antifungal Activities

Brominated imidazoles have also been investigated for their potential as antimicrobial and antifungal agents.[1] The introduction of bromine can enhance the lipophilicity of the imidazole core, facilitating its interaction with microbial cell membranes.

Quantitative Antimicrobial and Antifungal Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of several brominated imidazole derivatives against various bacterial and fungal strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| 6-bromo-2-chloro-3-formylquinoline-imidazole derivatives | Escherichia coli | Moderate | Candida albicans | Good |

| Pseudomonas aeruginosa | Moderate | Aspergillus niger | Moderate | |

| Bacillus subtilis | Maximum | |||

| Bacillus megaterium | Maximum | |||

| 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides | Staphylococcus aureus | 4 - 8 | Cryptococcus neoformans | 4 - 8 |

| Candida albicans | 4 - 8 |

Note: The activity is described qualitatively (e.g., "Moderate", "Maximum", "Good") when specific MIC values were not provided in the source.[1]

Mechanisms of Antimicrobial and Antifungal Action

Antibacterial Mechanism: Cell Membrane Disruption

The primary mechanism of antibacterial action for many imidazole derivatives is the disruption of the bacterial cell membrane.[9][10] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[11]

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The antifungal activity of imidazole derivatives is primarily due to the inhibition of the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death.[13]

References

- 1. asianpubs.org [asianpubs.org]

- 2. Synthesis, antibacterial and antifungal activity of new 3-biphenyl-3H-Imidazo[1,2-a]azepin-1-ium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. atcc.org [atcc.org]

- 9. mdpi.com [mdpi.com]

- 10. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gosset.ai [gosset.ai]

- 12. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

The Strategic Role of 4-Bromo-2-methyl-1H-imidazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold. Within the diverse landscape of imidazole-based building blocks, 4-Bromo-2-methyl-1H-imidazole emerges as a particularly valuable scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, biological significance, and potential applications of this compound in contemporary drug discovery, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Synthetic Approaches

This compound (CAS 16265-11-5) is a halogenated imidazole derivative with a molecular formula of C4H5BrN2 and a molecular weight of 161.00 g/mol . The presence of a bromine atom at the 4-position and a methyl group at the 2-position of the imidazole ring imparts distinct physicochemical properties that are advantageous for drug design. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 2-position can influence the compound's steric and electronic properties, potentially enhancing metabolic stability and modulating binding interactions with biological targets.

Representative Synthesis of this compound

While multiple methods for the bromination of imidazoles exist, a common approach involves the direct electrophilic bromination of 2-methylimidazole. The regioselectivity of this reaction can be influenced by the reaction conditions. A representative protocol for the synthesis of this compound is detailed below.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2-Methylimidazole

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

-

Procedure:

-

To a solution of 2-methylimidazole (1.0 eq) in dichloromethane at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.

-

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The this compound Scaffold in Kinase Inhibition

The this compound scaffold is of significant interest in the development of kinase inhibitors. The closely related analog, 4-bromo-1,2-dimethyl-1H-imidazole, has been extensively utilized as a key building block for a variety of potent and selective kinase inhibitors.[1] The data and applications of this N-methylated analog provide a strong rationale for the potential of this compound in this therapeutic area.

Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[2] The imidazole core can act as a scaffold to position key pharmacophoric elements that interact with the ATP-binding site of kinases.

Case Study: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory cascade, making it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[2] Several p38 MAP kinase inhibitors based on a substituted imidazole scaffold have been developed.[3][4] The 4-bromo-imidazole moiety is a common feature in many of these inhibitors, where it serves as a crucial intermediate for Suzuki-Miyaura cross-coupling reactions to introduce an aryl or heteroaryl group.[5] This substitution pattern is often critical for achieving high potency and selectivity.

Signaling Pathway of p38 MAP Kinase and Inhibition

Caption: p38 MAP Kinase signaling pathway and its inhibition.

Quantitative Data for Representative Imidazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative imidazole-based compounds against various kinases. While specific data for derivatives of this compound is limited in the public domain, the data for closely related analogs underscores the potential of this scaffold.

| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |

| SB203580 | Pyridinyl-imidazole | p38α MAP Kinase | 50 - 500 | [3] |

| BIRB 796 | Diaryl urea with pyrazole-imidazole | p38α MAP Kinase | 38 | [6] |

| Compound 1j | Triarylimidazole | BRAF | 240 | [7] |

| Compound 2 | Imidazole-4-N-acetamide | CDK2/cyclin E | < 100 | [8] |

| Compound 4 | Imidazole-4-N-acetamide | CDK2/cyclin E | < 100 | [8] |

Note: The data presented is for structurally related imidazole scaffolds and serves to illustrate the potential of the this compound core.

Experimental Protocols for Biological Evaluation

The evaluation of novel compounds based on the this compound scaffold requires robust and reproducible biological assays. Below are detailed protocols for a general kinase inhibition assay and a cell-based assay to assess cytotoxicity.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the in vitro potency of a test compound against a specific kinase.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for a typical in vitro kinase inhibition assay.

-

Materials:

-

Recombinant kinase of interest

-

Specific peptide substrate

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipette or liquid handling system

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer containing a constant concentration of DMSO.

-

Add 5 µL of the diluted compound solution to the wells of the microplate. Include wells for a positive control (a known inhibitor) and a negative control (DMSO vehicle).

-

Add 10 µL of a solution containing the kinase and its substrate in assay buffer to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the reaction at 30 °C for 1-2 hours.

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the test compounds on cancer cell lines.

-

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Structure-Activity Relationship (SAR) Considerations

The this compound scaffold provides multiple points for chemical modification to explore SAR and optimize drug-like properties.

Logical Relationship for SAR Exploration

Caption: Key modification points for SAR studies.

-

N1-Position: Alkylation or arylation at the N1-position can significantly impact the compound's interaction with the target protein and its pharmacokinetic properties. As seen with the highly active 4-bromo-1,2-dimethyl-1H-imidazole derivatives, N-methylation can be a key determinant of activity.[1]

-

C4-Position (via Bromine): The bromine atom is a prime site for introducing diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The nature of the substituent introduced at this position is often crucial for achieving high potency and selectivity, as it can occupy specific pockets within the target's active site.[5]

-

C5-Position: Modification at the C5-position can also be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity and selectivity.

Conclusion

This compound represents a valuable and versatile scaffold in drug discovery. Its synthetic tractability, coupled with the proven success of closely related analogs, makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic use of this building block, guided by robust synthetic protocols and comprehensive biological evaluation, holds significant promise for the discovery of next-generation medicines targeting a range of human diseases. This guide provides a foundational framework for researchers to harness the potential of the this compound core in their drug discovery endeavors.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Dual-Action Kinase Inhibitors Influence p38α MAP Kinase Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases | MDPI [mdpi.com]

reactivity and stability of 4-Bromo-2-methyl-1H-imidazole

An In-depth Technical Guide to the Reactivity and Stability of 4-Bromo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique structural features, comprising a reactive bromine atom and a nucleophilic nitrogen atom within the imidazole scaffold, offer versatile handles for molecular elaboration. This guide provides a comprehensive overview of the , including its physicochemical properties, key chemical transformations, and detailed experimental protocols for its synthesis and derivatization.

Physicochemical Properties and Stability

This compound is a white solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16265-11-5 | [1] |

| Molecular Formula | C₄H₅BrN₂ | [1] |

| Molecular Weight | 161.00 g/mol | [1][2] |

| Appearance | White solid | [1] |

| Melting Point | 164-165 °C | [1] |

| Purity | > 96% (by NMR) | [1] |

| Storage Temperature | +20°C | [1] |

Stability and Storage:

This compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, in a cool, dry, and well-ventilated area, protected from light.[1] The imidazole ring is a robust aromatic system, but like many organic compounds, it may be sensitive to strong oxidizing agents and extreme pH conditions. The carbon-bromine bond is relatively stable but can be cleaved under reductive conditions or participate in nucleophilic substitution reactions, particularly at elevated temperatures.

Reactivity

The reactivity of this compound is dictated by two primary functional groups: the N-H of the imidazole ring and the C-Br bond. This dual reactivity allows for sequential or orthogonal functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Caption: Reactivity map of this compound.

Reactions at the Nitrogen Atom

The imidazole ring contains a secondary amine (N-H) that is nucleophilic and can readily undergo reactions with various electrophiles.

-

N-Alkylation: The N-H proton can be abstracted by a base (e.g., NaH, K₂CO₃) to form an imidazolide anion, which then acts as a potent nucleophile.[3] Subsequent reaction with an alkyl halide or other alkylating agent yields the corresponding N-alkylated product. Regioselectivity can be an issue in the alkylation of unsymmetrical imidazoles, potentially yielding a mixture of N1 and N3 isomers, although in the case of 2-substituted imidazoles, alkylation typically favors the N1 position due to steric hindrance from the 2-methyl group.

-

N-Arylation: Similar to N-alkylation, N-arylation can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides.

Reactions at the Carbon-Bromine Bond

The bromine atom at the C4 position is a versatile handle for introducing a wide range of substituents through transition-metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used methods for forming carbon-carbon bonds. This compound can be coupled with various aryl, heteroaryl, or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to afford the corresponding 4-substituted-2-methyl-1H-imidazoles.[4][5] This reaction is fundamental in the synthesis of numerous biologically active compounds.[4]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds.[6] this compound can be coupled with primary or secondary amines to produce 4-amino-2-methyl-1H-imidazole derivatives.[7]

-

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] It allows for the introduction of an alkynyl moiety at the C4 position of the imidazole ring.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and a representative Suzuki-Miyaura coupling reaction.

Synthesis of this compound

This protocol describes the direct bromination of 2-methyl-1H-imidazole using N-bromosuccinimide (NBS).

Materials:

-

2-methyl-1H-imidazole

-

N-bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-methyl-1H-imidazole (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

If the solution has a yellow/orange color, add saturated aqueous Na₂S₂O₃ solution until it becomes colorless.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.

Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2-methyl-1H-imidazole.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutical lead compounds. Its stability under typical storage and reaction conditions, combined with the distinct reactivity of the N-H and C-Br functionalities, allows for a wide range of chemical transformations. A thorough understanding of its reactivity and the application of robust synthetic protocols, such as those outlined in this guide, are essential for leveraging the full potential of this important intermediate in drug discovery and development.

References

- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Commercial Sourcing and Synthetic Applications of 4-Bromo-2-methyl-1H-imidazole: A Technical Guide

For researchers, scientists, and drug development professionals, the accessibility and quality of key chemical building blocks are paramount to the success of their projects. 4-Bromo-2-methyl-1H-imidazole is a valuable heterocyclic intermediate, sought after for its utility in the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the commercial suppliers of this compound, alongside detailed experimental protocols for its synthesis and a key synthetic application.

Commercial Availability

A number of chemical suppliers offer this compound, with varying purities and quantities to suit a range of research and development needs. The following table summarizes the offerings from several prominent commercial vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Catalog Number |

| Sigma-Aldrich | This compound | 16265-11-5 | Information not readily available | Custom synthesis | Not specified |

| Barcelona Fine Chemicals | This compound | 16265-11-5 | >97% | Inquire for details | BFC180012 |

| BLD Pharm | This compound | 16265-11-5 | 97% | 1g, 5g, 25g | BD2261 |

| Fluorochem | This compound | 16265-11-5 | 98% | 1g, 5g, 10g, 25g, 100g | 10-F209279 |

Experimental Protocols

Synthesis of this compound

While a variety of methods exist for the synthesis of substituted imidazoles, a common route to this compound involves the direct bromination of 2-methylimidazole. The following protocol is a representative procedure adapted from established methods for the bromination of imidazole derivatives.

Materials:

-

2-Methylimidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylimidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is fundamental in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.[1]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Catalyst and Ligand: In a separate vial, weigh palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) and add them to the reaction flask.

-

Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and degassed water to the flask.

-

Degassing: Seal the flask and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filtration and Extraction: Filter the mixture through a pad of celite and wash with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and a key application of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Bromo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 4-Bromo-2-methyl-1H-imidazole (CAS No. 16265-11-5), a key building block in the synthesis of various bioactive molecules. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this chemical compound.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₄H₅BrN₂. Its structure, featuring a bromine atom on the imidazole ring, makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical agents.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | 4-Bromo-1H-imidazole |

| CAS Number | 16265-11-5[1] | 2302-25-2[2][3] |

| Molecular Formula | C₄H₅BrN₂ | C₃H₃BrN₂[2][3] |

| Molecular Weight | 161.00 g/mol | 146.97 g/mol [2][3] |

| Appearance | White to off-white crystalline powder | White to light yellow or light orange powder/crystal |

| Melting Point | Not available | 131-135 °C[3] |

| Boiling Point | Not available | 324.7 ± 15.0 °C (Predicted) |

| Solubility | Not available | Soluble in various organic solvents |

Safety and Hazard Information

The primary hazards associated with this compound and related brominated imidazoles are acute toxicity, skin irritation, and serious eye irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding these hazards.

Table 2: GHS Hazard Classification for 4-Bromo-1H-imidazole

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2] |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[4][5]

-

Hand Protection: Chemically resistant gloves, such as nitrile rubber, should be worn.[6] Always inspect gloves for integrity before use and use proper glove removal technique.

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5] If a fume hood is not available or if dust levels are high, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the stability of this compound and to prevent accidents.

Handling

-

Engineering Controls: Handle the compound in a well-ventilated area, with a preference for using a certified chemical fume hood to minimize inhalation exposure.

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

-

Dust Prevention: Avoid the formation of dust and aerosols.[5] Use appropriate tools and techniques to handle the solid material.

Storage

-

Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.

-

Temperature: Store at room temperature unless otherwise specified by the supplier.

Experimental Protocols

Representative Synthesis of a Brominated Imidazole Derivative

Method: Bromination using N-Bromosuccinimide (NBS)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the imidazole starting material in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Reagent Addition: Slowly add N-Bromosuccinimide (NBS) to the solution at room temperature. The molar ratio of the starting material to NBS should be carefully controlled to achieve the desired level of bromination.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, quench the reaction mixture with a suitable reagent, such as an aqueous solution of sodium thiosulfate, to consume any unreacted bromine.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure brominated imidazole.

Caption: A generalized workflow for the synthesis of a bromo-imidazole derivative.

Role in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The bromo- and methyl-substituted imidazole scaffold can be further functionalized to create complex molecules with a wide range of biological activities.

While specific signaling pathways directly modulated by this compound are not detailed in the provided search results, its utility as a synthetic building block suggests its incorporation into molecules targeting various biological processes. For instance, imidazole-containing compounds are known to be inhibitors of various enzymes, such as kinases, and can act as antagonists for certain receptors.

The general logic for utilizing this compound in a drug discovery program is outlined below.

Caption: A logical workflow for the use of this compound in drug discovery.

Disposal Procedures

Unused or waste this compound must be disposed of as hazardous waste.

-

Method: The primary recommended method for the disposal of brominated organic compounds is incineration by a licensed waste disposal facility.[7]

-

Regulations: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[7]

-

Containers: Collect waste material in a clearly labeled, sealed container.

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before handling any chemical.

References

- 1. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 2. 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1H-imidazole 97 2302-25-2 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. faculty.washington.edu [faculty.washington.edu]

- 7. benchchem.com [benchchem.com]

The Pivotal Role of 4-Bromo-2-methyl-1H-imidazole in the Synthesis of Active Pharmaceutical Ingredients: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile heterocyclic scaffold, 4-Bromo-2-methyl-1H-imidazole, and its N-methylated derivative, 4-bromo-1,2-dimethyl-1H-imidazole, have emerged as crucial building blocks in the synthesis of a diverse array of potent and selective active pharmaceutical ingredients (APIs). The strategic placement of the bromine atom at the 4-position provides a reactive handle for key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the construction of complex molecular architectures. This technical guide delves into the synthesis of several classes of kinase inhibitors, detailing experimental protocols, quantitative data, and the associated signaling pathways, underscoring the significance of this imidazole derivative in modern drug discovery.

Core Synthesis and Key Intermediates

The journey from this compound to complex APIs often begins with N-methylation to yield 4-bromo-1,2-dimethyl-1H-imidazole. This initial step is critical as it can influence the regioselectivity of subsequent reactions and modulate the physicochemical properties of the final compound.

A cost-effective and scalable synthesis for 4-bromo-1,2-dimethyl-1H-imidazole has been developed, which is essential for its large-scale application in pharmaceutical manufacturing.[1] The structural motif of 4-bromo-1,2-dimethyl-1H-imidazole has been identified as a key component in a wide range of bioactive compounds, including inhibitors of Cathepsin K, xanthine oxidase, EED and PRC2 modulators, PDE1 inhibitors, casein kinase δ/ε inhibitors, CDK8/19 inhibitors, isoindolinone inhibitors, RIP1 kinase inhibitors, mGlu4 receptor positive allosteric modulators, and TGF-β inhibitors.[1]

Applications in the Synthesis of Kinase Inhibitors

The this compound scaffold is particularly prominent in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with cell signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Casein Kinase 1 (CK1) Inhibitors

Casein Kinase 1 is a family of serine/threonine kinases that play a role in various cellular processes, and their dysregulation has been implicated in cancer. An anticancer therapeutic candidate, identified as compound V , is a potent casein kinase δ/ε inhibitor synthesized from 4-bromo-1,2-dimethyl-1H-imidazole.[1]

Experimental Protocol: Synthesis of Casein Kinase Inhibitor (V) [1]

A first-generation synthesis of compound V highlights the utility of the Suzuki-Miyaura coupling reaction.[1]

-

Suzuki-Miyaura Coupling: 4-bromo-1,2-dimethyl-1H-imidazole (1) is coupled with 4-fluorophenylboronic acid to produce 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (3).

-

Bromination: The resulting intermediate (3) is brominated using N-Bromosuccinimide (NBS) in methanol to yield 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (4).

-

Second Suzuki-Miyaura Coupling: A subsequent Suzuki-Miyaura coupling is performed with a custom-synthesized boronate ester (5) to afford the advanced intermediate (6).

-

Deacetylation: The acetyl group on intermediate (6) is removed using hydrochloric acid to yield the corresponding amine.

-

Amidation: Finally, the amine is reacted with 3-fluoro-pyridine-4-carboxylic acid to yield the target API, compound V .

Quantitative Data for the Synthesis of Casein Kinase Inhibitor (V)

| Step No. | Reaction | Starting Material | Reagent(s) | Product | Yield (%) |

| 1 | Suzuki-Miyaura Coupling | 4-bromo-1,2-dimethyl-1H-imidazole (1) | 4-fluorophenylboronic acid | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (3) | 60 |

| 2 | Bromination | 4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (3) | NBS, MeOH | 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (4) | 80 |

| 3 | Suzuki-Miyaura Coupling | 5-bromo-4-(4-fluorophenyl)-1,2-dimethyl-1H-imidazole (4) | Boronate ester (5) | Intermediate (6) | 40 |

| 4 | Deacetylation | Intermediate (6) | HCl | Amine intermediate | Quantitative |

| 5 | Amidation | Amine intermediate | 3-fluoro-pyridine-4-carboxylic acid | Compound V | 40 |

Experimental Workflow for the Synthesis of Casein Kinase Inhibitor (V)

Synthesis of Casein Kinase Inhibitor (V).

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

RIPK1 is a critical mediator of necroptosis, a form of programmed cell death, and inflammation. Inhibitors of RIPK1 are being investigated for the treatment of various inflammatory and neurodegenerative diseases. The 4-bromo-1,2-dimethyl-1H-imidazole scaffold serves as a valuable starting point for the synthesis of potent RIPK1 inhibitors.

Representative Experimental Protocol: Suzuki Coupling for RIPK1 Inhibitor Precursors

While a specific end-to-end synthesis of a named RIPK1 inhibitor from this compound is not detailed in the provided search results, a general and crucial step, the Suzuki-Miyaura coupling, is a common strategy.

-

Reaction Setup: In a reaction vessel, combine 4-bromo-1,2-dimethyl-1H-imidazole, the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

-

Solvent Addition and Degassing: Add an anhydrous and degassed solvent system (e.g., 1,4-dioxane/water). Purge the vessel with an inert gas (e.g., Argon) for 15-20 minutes.

-

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress using TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

Quantitative Data for Representative RIPK1 Inhibitors

| Compound | Target | IC50 (nM) | Cell-based Assay (EC50, nM) |

| Compound 70 | RIPK1 | - | 17-30 (TNFα-induced necroptosis) |

| GSK2982772 | RIPK1 | - | Potent inhibitor of TNF-induced necroptosis |

Note: The synthesis of these specific compounds may not directly start from this compound, but they represent the class of molecules where this scaffold is relevant.

RIPK1 Signaling Pathway in Necroptosis

RIPK1-mediated necroptosis pathway.

Transforming Growth Factor-beta (TGF-β) Inhibitors

The TGF-β signaling pathway is implicated in a variety of cellular processes, and its dysregulation is a hallmark of several diseases, including cancer and fibrosis. Small molecule inhibitors of the TGF-β type I receptor (ALK5) are of significant therapeutic interest. The imidazole scaffold is a common feature in many reported ALK5 inhibitors.

Representative Experimental Protocol: Suzuki Coupling for TGF-β Inhibitor Precursors

The synthesis of TGF-β inhibitors often involves a Suzuki coupling to append aryl or heteroaryl moieties to the imidazole core. The protocol is analogous to that described for RIPK1 inhibitor precursors.

Quantitative Data for Representative TGF-β Inhibitors

| Compound | Target | IC50 (nM) | Cell-based Assay |

| SB-431542 | ALK4, ALK5, ALK7 | 94 (ALK5) | Potent inhibition of TGF-β-induced gene expression |

| Compound 14 | ALK5 | - | IC50 = 50 nM (TGF-β1-induced fibronectin mRNA formation) |

Note: The synthesis of these specific compounds may not directly start from this compound, but they represent the class of molecules where this scaffold is relevant.

TGF-β Signaling Pathway

Canonical TGF-β/SMAD signaling pathway.

Conclusion

This compound and its derivatives are undeniably valuable synthons in the construction of complex and potent active pharmaceutical ingredients. Their utility, primarily leveraged through the Suzuki-Miyaura cross-coupling reaction, allows for the efficient and modular synthesis of various kinase inhibitors. The examples of casein kinase, RIPK1, and TGF-β inhibitors highlight the broad applicability of this scaffold in addressing a range of therapeutic targets. As drug discovery continues to evolve, the strategic use of such versatile building blocks will remain paramount in the development of novel and effective medicines. Further exploration into the synthesis of other classes of APIs using this imidazole core is warranted and holds significant promise for future therapeutic advancements.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 4-Bromo-2-methyl-1H-imidazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-2-methyl-1H-imidazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the presence of a bromine atom, which can be readily functionalized through various cross-coupling reactions, and the imidazole core, a common motif in biologically active molecules. The development of a scalable and efficient synthesis protocol for this compound is crucial for its application in drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via the direct bromination of 2-methylimidazole, addressing key challenges such as regioselectivity and purification.

Data Presentation

The direct bromination of 2-methylimidazole can potentially yield two isomeric monobrominated products: this compound and 5-Bromo-2-methyl-1H-imidazole, along with di- and polybrominated species. The regioselectivity is highly dependent on the reaction conditions. Below is a summary of typical outcomes based on the chosen brominating agent and solvent.

| Entry | Brominating Agent | Solvent | Temperature (°C) | Typical Yield of 4-Bromo Isomer (%) | Key Observations |

| 1 | N-Bromosuccinimide (NBS) | Chloroform | 0 to rt | 40-60 | Formation of a mixture of 4- and 5-bromo isomers. Separation by chromatography is required. |

| 2 | Bromine (Br₂) | Acetic Acid | rt | 30-50 | Can lead to the formation of polybrominated byproducts. |

| 3 | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to rt | 50-70 | Improved regioselectivity compared to chloroform. |

Experimental Protocols

Method 1: Synthesis of this compound using N-Bromosuccinimide in Acetonitrile

This protocol is optimized for improved regioselectivity and scalability.

Materials:

-

2-Methylimidazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (10% w/v)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methylimidazole (1 equivalent). Dissolve the starting material in anhydrous acetonitrile (10 mL per gram of 2-methylimidazole).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of NBS: Dissolve N-Bromosuccinimide (1.05 equivalents) in anhydrous acetonitrile (15 mL per gram of NBS) and add it dropwise to the cooled solution of 2-methylimidazole over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to decompose any unreacted bromine.

-

Work-up:

-

Remove the acetonitrile under reduced pressure.

-

Add ethyl acetate to the residue and wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid.

-

Wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product is a mixture of 4- and 5-bromo isomers. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The 4-bromo isomer is typically the less polar product.

-

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Synthetic Pathway for this compound

Caption: Synthetic route for this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions of 4-Bromo-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of the imidazole core is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the arylation of heterocyclic systems. This document provides detailed application notes and protocols for the use of 4-Bromo-2-methyl-1H-imidazole as a substrate in Suzuki-Miyaura cross-coupling reactions to generate a diverse range of 2-methyl-4-aryl-1H-imidazoles. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Reaction Principle

The Suzuki-Maiyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, typically an arylboronic acid or its ester. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired 4-aryl-2-methyl-1H-imidazole product.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

While a comprehensive dataset for the Suzuki-Miyaura coupling of this compound with a wide array of arylboronic acids is not available in a single source, the following table summarizes representative reaction conditions and expected yields. These values are based on analogous reactions with structurally similar bromo-imidazole and other bromo-heterocyclic substrates and serve as a strong predictive guide for reaction outcomes.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 80-90 |

| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88-98 |

| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 75-85 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 110 | 12 | 70-80 |

| 6 | 2-Naphthylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 82-92 |

*Yields are illustrative and based on reactions with analogous substrates. Optimization may be required for specific arylboronic acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water (if using a biphasic system)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and, if necessary, the ligand.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and, if applicable, degassed water (e.g., 1 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-